3-((4-Ethoxyphenoxy)methyl)azetidine
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Overview
Description
3-((4-Ethoxyphenoxy)methyl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles like aziridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Ethoxyphenoxy)methyl)azetidine typically involves the reaction of azetidine with 4-ethoxyphenol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the 4-ethoxyphenol, followed by nucleophilic substitution with azetidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of azetidines, including this compound, often involves large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-((4-Ethoxyphenoxy)methyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different chemical syntheses .
Scientific Research Applications
3-((4-Ethoxyphenoxy)methyl)azetidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 3-((4-Ethoxyphenoxy)methyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Uniqueness
3-((4-Ethoxyphenoxy)methyl)azetidine stands out due to its balanced ring strain and stability, making it easier to handle and more versatile in various chemical reactions compared to aziridines. Its unique functional groups also provide additional sites for chemical modification, enhancing its applicability in diverse fields .
Properties
IUPAC Name |
3-[(4-ethoxyphenoxy)methyl]azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-14-11-3-5-12(6-4-11)15-9-10-7-13-8-10/h3-6,10,13H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WODHRLUIGLNUCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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